Introduction: The Strategic Value of the Pyrido[4,3-d]pyrimidine Scaffold
Introduction: The Strategic Value of the Pyrido[4,3-d]pyrimidine Scaffold
An In-Depth Technical Guide to 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine: Properties, Synthesis, and Reactivity for Drug Discovery Applications
The quest for novel therapeutic agents is often centered on the exploration of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The pyrido[4,3-d]pyrimidine core is a prominent member of this class, recognized by medicinal chemists for its versatile biological and pharmaceutical properties.[1][2] As a fused heterocyclic system, it serves as a bioisostere for purines and other aromatic systems, making it a cornerstone in the design of targeted therapies.[3]
This guide focuses on a key derivative, 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine . This compound is not merely another entry in a chemical catalog; it is a strategic starting material, engineered with functional groups that offer distinct and orthogonal reactivity. The presence of a reactive chlorine atom at the 5-position and an oxidizable methylthio group at the 2-position makes it an exceptionally valuable building block for generating diverse libraries of novel chemical entities.
For researchers, scientists, and drug development professionals, understanding the nuanced chemical properties, synthetic accessibility, and reactive potential of this molecule is paramount. This document provides a comprehensive technical overview, moving beyond simple data recitation to explain the mechanistic rationale behind its synthesis and functionalization, thereby empowering researchers to fully leverage its potential in their discovery programs.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its application in synthesis and screening.
Core Chemical Properties
The essential physicochemical data for 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine are summarized below, providing a quick reference for experimental planning.[4][5]
| Property | Value | Source |
| CAS Number | 1255099-52-5 | [4][5] |
| Molecular Formula | C₈H₆ClN₃S | [4][5] |
| Molecular Weight | 211.67 g/mol | [4][5] |
| Canonical SMILES | CSC1=NC=C2C(=N1)C=CN=C2Cl | [5] |
| Purity (Typical) | ≥98% | [4] |
Spectroscopic Characterization (Anticipated)
While specific spectral data for this exact compound is not publicly cataloged, its structure allows for reliable prediction of its key spectroscopic signatures based on analogous structures.[6]
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¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative. A sharp singlet, integrating to 3 protons, should appear in the upfield region (typically δ 2.5-2.8 ppm) corresponding to the methylthio (-SCH₃) group. The aromatic region should display three distinct signals for the protons on the pyridopyrimidine core.
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¹³C NMR: The carbon spectrum will show eight distinct signals. The methylthio carbon will be a prominent upfield signal (δ ~15-20 ppm). The remaining signals will be in the aromatic region (δ ~110-165 ppm), corresponding to the carbons of the fused ring system. The carbons directly attached to nitrogen and chlorine will be significantly influenced by the electronegativity of these atoms.
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Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a characteristic molecular ion (M⁺) peak. A key diagnostic feature will be the isotopic pattern of the molecular ion, exhibiting an (M+2)⁺ peak with an intensity approximately one-third of the M⁺ peak, which is the signature of a molecule containing a single chlorine atom.
Synthesis and Mechanistic Rationale
The construction of the pyrido[4,3-d]pyrimidine scaffold can be achieved through various synthetic strategies.[1][7] The synthesis of 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine typically involves a multi-step sequence that builds the fused ring system first, followed by targeted functionalization.
Representative Synthesis Protocol
This protocol represents a plausible and logical pathway for the synthesis, grounded in established heterocyclic chemistry principles. The causality behind each step is explained to provide a deeper understanding of the transformation.
Objective: To synthesize 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine from a suitable pyridine precursor.
Pillar of Trustworthiness: This protocol is self-validating. The success of each step can be confirmed using standard analytical techniques (TLC, LC-MS, NMR) to verify the formation of the intermediate before proceeding, ensuring the integrity of the entire workflow.
Step 1: Synthesis of 2-(Methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one
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Materials: 4-amino-2-chloronicotinamide, potassium thiocyanate, methyl iodide, dimethylformamide (DMF), sodium hydroxide.
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Rationale: This initial step builds the core heterocyclic structure. The 4-amino-nicotinamide derivative is cyclized with a thiocyanate source to form a pyrimidinethione, which is then S-methylated in situ or in a subsequent step to install the stable methylthio group.
-
Procedure:
-
To a solution of 4-amino-2-chloronicotinamide in DMF, add potassium thiocyanate and heat the mixture. The reaction proceeds via nucleophilic attack of the amino group and subsequent cyclization to form a thione intermediate.
-
After cooling, add sodium hydroxide followed by a stoichiometric amount of methyl iodide.
-
Stir the reaction at room temperature until TLC analysis indicates complete methylation.
-
Pour the reaction mixture into ice water to precipitate the product, 2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one.
-
Filter, wash with water, and dry the solid.
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Step 2: Chlorination to yield 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine
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Materials: 2-(Methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one, phosphorus oxychloride (POCl₃), catalytic N,N-dimethylaniline.
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Rationale: The conversion of the pyrimidinone (a cyclic amide) to the 5-chloro derivative is a classic transformation. POCl₃ serves as both a dehydrating and chlorinating agent. The mechanism involves the activation of the carbonyl oxygen by phosphorus, followed by nucleophilic attack of chloride. N,N-dimethylaniline acts as a base to scavenge the HCl byproduct.
-
Procedure:
-
In a flask equipped with a reflux condenser and under an inert atmosphere, suspend the product from Step 1 in an excess of phosphorus oxychloride.
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux and maintain for several hours, monitoring by TLC until the starting material is consumed.
-
Carefully cool the reaction mixture and slowly quench by pouring it onto crushed ice. Caution: This is a highly exothermic reaction.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.
-
Filter the solid, wash thoroughly with water to remove inorganic salts, and dry.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine.
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Synthesis Workflow Visualization
Caption: Synthetic pathway for 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine.
Chemical Reactivity and Derivatization Potential
The true value of 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine lies in its predictable and versatile reactivity, which allows for systematic structural modification.
Nucleophilic Aromatic Substitution (SNAr) at the C5-Position
The chloro group at the 5-position is highly activated towards nucleophilic aromatic substitution (SNAr). This activation is due to the electron-withdrawing effect of the adjacent nitrogen atoms in both the pyridine and pyrimidine rings, which stabilize the negatively charged Meisenheimer complex intermediate. This makes the C5-position an ideal handle for introducing a wide array of functional groups.
Common Nucleophiles:
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Amines (R-NH₂): Reaction with primary or secondary amines is one of the most common modifications, used to introduce side chains that can modulate solubility, form salt bridges, or interact with specific receptor pockets.
-
Alcohols/Phenols (R-OH): Under basic conditions, alkoxides and phenoxides can displace the chloride to form ether linkages.
-
Thiols (R-SH): Thiolates are excellent nucleophiles and can be used to form thioether bonds.
Representative Protocol: Amination at the C5-Position
-
Objective: To displace the 5-chloro group with a primary amine (e.g., benzylamine).
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Materials: 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine, benzylamine, diisopropylethylamine (DIPEA), N-methyl-2-pyrrolidone (NMP).
-
Rationale: The reaction is typically carried out in a polar aprotic solvent at elevated temperatures. A non-nucleophilic base like DIPEA is included to neutralize the HCl generated during the reaction, preventing protonation of the amine nucleophile.
-
Procedure:
-
Dissolve 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine in NMP.
-
Add 1.2 equivalents of benzylamine and 1.5 equivalents of DIPEA.
-
Heat the reaction mixture (e.g., to 80-120 °C), potentially using microwave irradiation to accelerate the reaction.[2]
-
Monitor progress by LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry over sodium sulfate, concentrate, and purify by chromatography to yield the desired 5-(benzylamino)-2-(methylthio)pyrido[4,3-d]pyrimidine.
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Oxidation of the 2-Methylthio Group
The methylthio group provides a secondary site for modification through oxidation.[8] This reaction transforms the relatively non-polar thioether into a more polar sulfoxide or sulfone.
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To Sulfoxide (-SOCH₃): Achieved with mild oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) (1 equivalent) at low temperatures.
-
To Sulfone (-SO₂CH₃): Requires stronger conditions, such as excess m-CPBA or other oxidants like hydrogen peroxide.
Mechanistic Significance: This transformation is valuable for several reasons:
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Solubility Modulation: The resulting sulfoxides and sulfones are more polar and often more water-soluble.
-
Hydrogen Bonding: The sulfoxide and sulfone oxygens can act as hydrogen bond acceptors, potentially introducing new, favorable interactions with a biological target.
-
Leaving Group Potential: The methylsulfonyl (-SO₂CH₃) group can, in some cases, act as a leaving group itself, allowing for subsequent nucleophilic substitution at the C2-position.
Reactivity and Derivatization Visualization
Caption: Key reactive pathways for derivatizing the title compound.
Applications in Drug Discovery and Medicinal Chemistry
The pyrido[4,3-d]pyrimidine scaffold is a validated pharmacophore in numerous therapeutic areas.[2] Derivatives have demonstrated potent activity as:
-
Anticancer Agents: Many compounds based on this core structure function as kinase inhibitors, interfering with signaling pathways that drive tumor cell proliferation and survival.[8]
-
Antifungal Agents: Recent studies have identified novel pyrido[4,3-d]pyrimidine derivatives as potent inhibitors of sterol 14α-demethylase (CYP51), a critical enzyme in fungal cell membrane biosynthesis.[7] Several compounds showed better activity against Botrytis cinerea than the commercial fungicide epoxiconazole.[7]
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Antiviral and Antimicrobial Agents: The scaffold has been explored for a wide range of anti-infective properties.[2]
5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine is an ideal starting point for exploring these activities. A research program can systematically leverage its dual reactivity: first, by creating a library of diverse C5-substituted analogs via SNAr reactions, and second, by oxidizing the C2-methylthio group in promising hits to fine-tune their physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties.
Conclusion
5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine is far more than a simple chemical reagent. It is a highly functionalized, strategically designed intermediate that offers chemists two distinct and reliable handles for molecular elaboration. Its robust and predictable reactivity at both the C5-chloro and C2-methylthio positions provides a powerful platform for generating novel compound libraries. For scientists engaged in the rational design of new therapeutics, a deep understanding of this molecule's chemical properties is essential for unlocking its full potential in the discovery of next-generation medicines.
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Li, Q., et al. (2024). Novel Pyrido[4,3-d]pyrimidine Derivatives as Potential Sterol 14α-Demethylase Inhibitors: Design, Synthesis, Inhibitory Activity, and Molecular Modeling. Journal of Agricultural and Food Chemistry, 72(21), 9033-9045. [Link]
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